Cas no 1536767-20-0 (6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile)

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a dihydropyridine core fused with a benzo[1,4]dioxin moiety. Its structural complexity and functional groups, including a nitrile and a carbonyl, make it a valuable intermediate in medicinal chemistry and drug discovery. The compound exhibits potential as a scaffold for designing bioactive molecules due to its rigid aromatic system and electron-rich environment. Its synthetic versatility allows for further derivatization, enhancing its utility in developing pharmacophores targeting CNS disorders or enzyme modulation. The presence of both lipophilic and polar groups contributes to balanced physicochemical properties, aiding in solubility and bioavailability optimization.
6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile structure
1536767-20-0 structure
Product name:6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
CAS No:1536767-20-0
MF:C20H14N2O3
MW:330.336764812469
CID:4827636

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-2-OXO-4-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
    • 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
    • Inchi: 1S/C20H14N2O3/c21-12-16-15(13-4-2-1-3-5-13)11-17(22-20(16)23)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2,(H,22,23)
    • InChI Key: XXLSOGXLMZJLSE-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)C1=CC(=C(C#N)C(N1)=O)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 651
  • Topological Polar Surface Area: 71.4
  • XLogP3: 2.7

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029197566-1g
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
1536767-20-0 97%
1g
638.12 USD 2021-06-01
Chemenu
CM506301-1g
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
1536767-20-0 97%
1g
$*** 2023-03-30
Ambeed
A705923-1g
6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
1536767-20-0 97%
1g
$572.0 2024-04-23

Additional information on 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Comprehensive Analysis of 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 1536767-20-0)

The compound 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 1536767-20-0) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its molecular framework combines a dihydropyridine core with a dihydrobenzodioxin moiety, making it a promising candidate for drug discovery and functional material applications. Researchers are particularly interested in its potential as a kinase inhibitor or allosteric modulator due to its distinct electronic properties.

Recent studies highlight the growing demand for small molecule therapeutics targeting neurodegenerative diseases and metabolic disorders. The 2-oxo-1,2-dihydropyridine scaffold present in this compound shares structural similarities with known neuroprotective agents, sparking investigations into its potential blood-brain barrier permeability and target engagement profiles. Computational modeling suggests the carbonitrile group may contribute to enhanced binding affinity with certain enzyme targets, a feature that aligns with current trends in fragment-based drug design.

The dihydrobenzodioxin component introduces interesting pharmacophore possibilities, as this structural motif appears in several FDA-approved drugs with diverse mechanisms of action. Synthetic chemists are exploring various derivatization strategies of this core structure to optimize ADME properties while maintaining target specificity. The compound's crystallographic data reveals potential for forming stable molecular complexes, which could be valuable for co-crystal engineering applications in formulation science.

From a materials science perspective, the conjugated system in 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile exhibits interesting photophysical properties that warrant investigation for organic electronics applications. Preliminary studies suggest possible utility in OLED materials or as molecular sensors, given its predicted charge transport characteristics. The compound's thermal stability and solubility profile make it suitable for various solution-processing techniques employed in thin-film device fabrication.

Analytical characterization of CAS No. 1536767-20-0 typically involves advanced techniques such as LC-MS/MS, NMR spectroscopy, and X-ray diffraction. Researchers emphasize the importance of purity assessment given the compound's potential biological activity. Recent method development has focused on HPLC separation protocols to resolve potential regioisomers that may form during synthesis. The structure-activity relationship studies of this scaffold are increasingly incorporating machine learning approaches to predict optimal substitutions.

In the context of green chemistry initiatives, synthetic routes to this compound are being optimized to reduce environmental impact. Recent publications describe improved catalytic systems and atom-economical transformations for constructing the dihydropyridine core. These developments address growing concerns about sustainable synthesis in pharmaceutical manufacturing while maintaining yield efficiency and stereochemical control.

The intellectual property landscape surrounding 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile reflects its commercial potential, with multiple patents filed for related chemical entities and therapeutic applications. Current research trends suggest expanding interest in its potential polypharmacology effects, particularly in multi-target drug discovery paradigms. The compound's privileged structure characteristics position it as a valuable scaffold for medicinal chemistry programs targeting complex disease pathways.

As the scientific community continues to explore structure-based drug design approaches, compounds like CAS No. 1536767-20-0 provide important insights into molecular recognition principles. The integration of computational chemistry with high-throughput screening data is accelerating the identification of optimal bioisosteric replacements for various positions on this scaffold. Future directions may include exploration of its prodrug potential or development as a chemical probe for biological target validation studies.

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Amadis Chemical Company Limited
(CAS:1536767-20-0)6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
A907925
Purity:99%
Quantity:1g
Price ($):515.0